Sodium 4-hydroxy-3,3-dimethylbutanoate
Description
Sodium 4-hydroxy-3,3-dimethylbutanoate (C₆H₁₁O₃·Na) is a sodium salt derivative of 4-hydroxy-3,3-dimethylbutanoic acid. Its molecular weight is 154.139 g/mol, with a precise monoisotopic mass of 154.061 g/mol . Structurally, it features a hydroxyl group at the C4 position and two methyl groups at the C3 position, forming a branched carboxylate salt. This compound is typically stored at +4°C and transported at room temperature, and it is supplied in neat form . Its sodium salt configuration enhances water solubility, making it suitable for applications in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
sodium;4-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMFSZGFPECGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Molecular and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₁O₃·Na | 154.14 | Hydroxyl, carboxylate (sodium salt) | Branched C3 dimethyl, C4 hydroxyl |
| 4-Hydroxy-3,3-dimethyl-2-oxobutanoate | C₆H₉O₄ | 145.13 | Hydroxyl, ketone, carboxylate | C2 ketone, branched C3 dimethyl groups |
| (S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, sodium salt | Not specified | 147.15 (as reported) | Two hydroxyl groups, carboxylate | Additional hydroxyl at C2 position |
| Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | C₉H₁₈O₃ | 174.24 | Hydroxyl, ester | Esterified propan-2-yl group |
| Sodium 4-hydroxy-3-phenylbutanoate | C₁₀H₁₁O₃·Na | ~202.18 (calculated*) | Phenyl, hydroxyl, carboxylate | Aromatic phenyl at C3 position |
*Calculated based on sodium salt of 4-hydroxy-3-phenylbutanoic acid.
Detailed Compound Comparisons
4-Hydroxy-3,3-dimethyl-2-oxobutanoate
- Structural Differences : Incorporates a ketone group at C2, unlike the sodium salt’s carboxylate group .
- Implications: The ketone increases electrophilicity, making it reactive in nucleophilic additions. However, the lack of a sodium ion reduces its solubility in polar solvents compared to this compound.
(S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid, Sodium Salt
Propan-2-yl 4-Hydroxy-3,3-dimethylbutanoate
Sodium 4-Hydroxy-3-phenylbutanoate
Physicochemical Properties
- Solubility: Sodium salts (e.g., this compound) exhibit higher aqueous solubility than esters or ketone-containing analogs.
- Stability : The sodium salt’s ionic nature may reduce volatility compared to ester forms.
- Reactivity: The ketone group in 4-hydroxy-3,3-dimethyl-2-oxobutanoate increases susceptibility to nucleophilic attack, unlike the carboxylate’s resonance-stabilized structure.
Q & A
Q. What are the established synthetic routes for Sodium 4-hydroxy-3,3-dimethylbutanoate, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride using sodium triacetoxyhydroborate under nitrogen, followed by neutralization with sodium hydroxide . Key parameters include:
- Temperature control : Room temperature (20–25°C) minimizes side reactions.
- Catalyst stoichiometry : Excess sodium triacetoxyhydroborate (2 eq) ensures complete conversion .
- Purification : Ethyl acetate extraction and sodium sulfate drying improve purity .
Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. How does the hydroxyl and dimethyl substitution pattern influence the compound’s reactivity in esterification or acylation reactions?
- Methodological Answer : The 4-hydroxyl group participates in hydrogen bonding, enhancing nucleophilic reactivity at the carbonyl carbon, while the 3,3-dimethyl groups sterically hinder undesired side reactions (e.g., β-keto elimination). For acylation:
- Use DCC/DMAP coupling to activate carboxylic acids.
- Monitor steric effects via computational modeling (e.g., DFT calculations) to predict regioselectivity .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carboxylate (1570–1600 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns methyl group signals (δ ~1.0–1.2 ppm for CH(CH₃)₂) and hydroxyl proton (δ ~4.5 ppm, broad) .
- High-resolution MS : Validates molecular weight (expected [M+Na]⁺ ~180.1 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data across in vitro and in vivo models?
- Methodological Answer :
- Comparative assays : Use isotopic labeling (e.g., deuterated analogs ) to track metabolic pathways in hepatocytes vs. whole-animal models.
- Species-specific enzyme profiling : Quantify expression levels of hepatic dehydrogenases (e.g., via Western blot) to explain interspecies variability .
- Data normalization : Account for protein binding differences using equilibrium dialysis .
Q. What advanced NMR strategies differentiate tautomeric forms of this compound in aqueous solutions?
- Methodological Answer :
- Variable-temperature NMR : Identifies keto-enol tautomerism by observing chemical shift changes (δ 4.5–5.5 ppm) at 25°C vs. 60°C .
- 2D HSQC/HMBC : Maps hydrogen-bonding networks between the hydroxyl group and carboxylate oxygen .
Q. How does stereochemical configuration impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
- Docking simulations : Compare (R)- and (S)-configurations’ binding affinities to target proteins (e.g., using AutoDock Vina) .
- Enzymatic assays : Measure IC₅₀ values against dehydrogenases to correlate stereochemistry with inhibition .
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